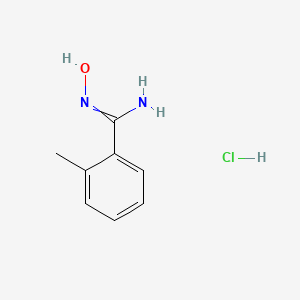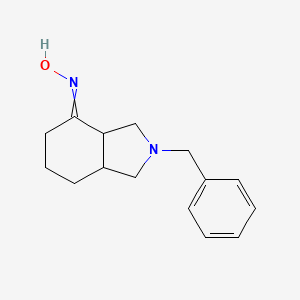
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride: is an organic compound with the molecular formula C8H11ClN2O It is a derivative of benzenecarboximidamide, featuring a hydroxyl group and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride typically involves the reaction of 2-methylbenzenecarboximidamide with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
- Dissolve 2-methylbenzenecarboximidamide in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidamide group can interact with nucleophilic sites, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N’-hydroxy-2-methoxybenzenecarboximidamide
- N’-hydroxy-2-chlorobenzenecarboximidamide
- N’-hydroxy-2-nitrobenzenecarboximidamide
Comparison: N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clé InChI |
AXRXBOVFSZYMPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





